3-O-(2-Hydroxyethyl)-D-glucose
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Overview
Description
3-O-(2-Hydroxyethyl)-D-glucose is a derivative of glucose, a simple sugar that is a primary energy source for living organisms This compound features a hydroxyethyl group attached to the third carbon of the glucose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(2-Hydroxyethyl)-D-glucose typically involves the selective protection of hydroxyl groups on the glucose molecule, followed by the introduction of the hydroxyethyl group. One common method includes the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups at positions 1, 2, 4, and 6. The hydroxyl group at position 3 is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the primary alcohol group in the hydroxyethyl moiety can be oxidized to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the aldehyde group back to an alcohol.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Products include 3-O-(2-oxoethyl)-D-glucose and 3-O-(2-carboxyethyl)-D-glucose.
Reduction: Products include 3-O-(2-hydroxyethyl)-D-glucitol.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Scientific Research Applications
3-O-(2-Hydroxyethyl)-D-glucose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying carbohydrate chemistry.
Biology: The compound can be used in studies of glucose metabolism and transport, as well as in the development of glucose analogs for research purposes.
Industry: It can be used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 3-O-(2-Hydroxyethyl)-D-glucose involves its interaction with enzymes and transporters involved in glucose metabolism. The hydroxyethyl group may influence the compound’s binding affinity and specificity for these molecular targets, potentially altering its metabolic fate and biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Deoxy-D-glucose: A glucose analog that lacks the hydroxyl group at the second carbon.
6-O-(2-Hydroxyethyl)-D-glucose: A similar compound with the hydroxyethyl group attached to the sixth carbon.
Methyl-α-D-glucopyranoside: A methylated derivative of glucose.
Uniqueness: 3-O-(2-Hydroxyethyl)-D-glucose is unique due to the specific position of the hydroxyethyl group, which can influence its chemical reactivity and biological interactions. This positional specificity can lead to different metabolic pathways and applications compared to other glucose derivatives.
Properties
CAS No. |
10230-18-9 |
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Molecular Formula |
C8H16O7 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
InChI Key |
HZXNZEPXEWYIOH-ULAWRXDQSA-N |
Isomeric SMILES |
C(CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(COC(C(C=O)O)C(C(CO)O)O)O |
Origin of Product |
United States |
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